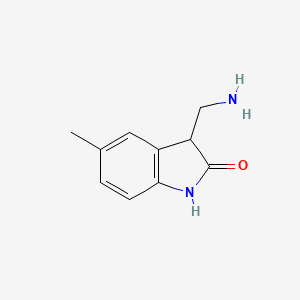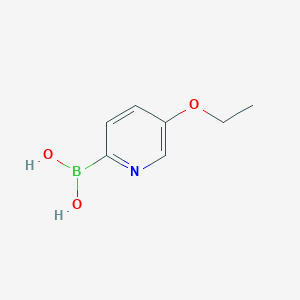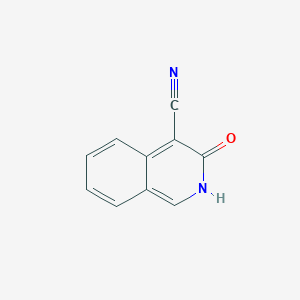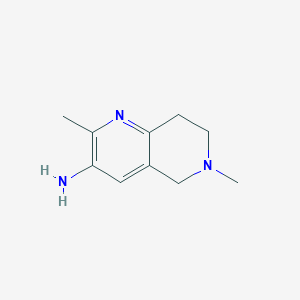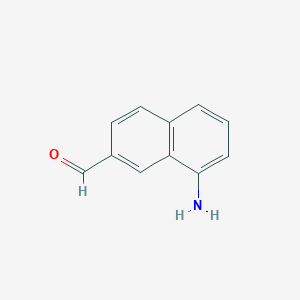
1-Aminonaphthalene-7-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminonaphthalene-7-carboxaldehyde is an organic compound with the molecular formula C11H9NO and a molecular weight of 171.20 g/mol It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and an aldehyde group at the seventh position on the naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-Aminonaphthalene-7-carboxaldehyde can be achieved through several routes. One common method involves the reaction of 1-naphthylamine with a formylating agent under controlled conditions. Industrial production methods typically involve the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Aminonaphthalene-7-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Aminonaphthalene-7-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It can be used in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-Aminonaphthalene-7-carboxaldehyde involves its interaction with specific molecular targets. For example, in biochemical assays, it can act as a fluorescent probe by binding to specific proteins or nucleic acids, thereby altering their fluorescence properties. The pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
1-Aminonaphthalene-7-carboxaldehyde can be compared with other similar compounds, such as 1-naphthylamine and 1-naphthaldehyde. While 1-naphthylamine lacks the aldehyde group, 1-naphthaldehyde lacks the amino group. The presence of both functional groups in this compound makes it unique and versatile for various applications .
Similar Compounds
- 1-Naphthylamine (C10H7NH2)
- 1-Naphthaldehyde (C11H8O)
These compounds share structural similarities but differ in their functional groups, leading to different chemical properties and applications .
Eigenschaften
Molekularformel |
C11H9NO |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
8-aminonaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-7H,12H2 |
InChI-Schlüssel |
BETZWIKAOZRDPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)C=O)C(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11913803.png)
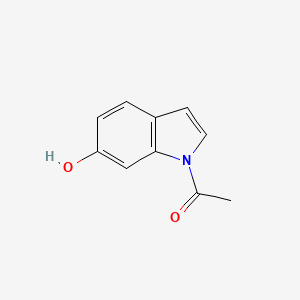

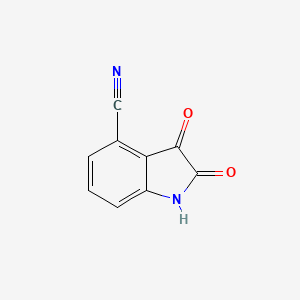

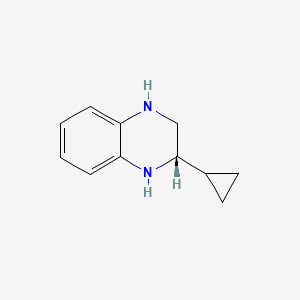

![9-Methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B11913860.png)
